molecular formula C20H22N2O4 B2966746 4-cyclohexyl-N-[(6-nitro-2H-1,3-benzodioxol-5-yl)methyl]aniline CAS No. 306730-59-6

4-cyclohexyl-N-[(6-nitro-2H-1,3-benzodioxol-5-yl)methyl]aniline

Cat. No.: B2966746
CAS No.: 306730-59-6
M. Wt: 354.406
InChI Key: QDYOPVDEUGNELW-UHFFFAOYSA-N
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Description

4-Cyclohexyl-N-[(6-nitro-2H-1,3-benzodioxol-5-yl)methyl]aniline is an organic compound with the molecular formula C20H22N2O4 It is characterized by a cyclohexyl group attached to an aniline moiety, which is further substituted with a 6-nitro-2H-1,3-benzodioxol-5-yl)methyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-cyclohexyl-N-[(6-nitro-2H-1,3-benzodioxol-5-yl)methyl]aniline typically involves a multi-step process. One common method includes the following steps:

    Formation of the Benzodioxole Intermediate: The synthesis begins with the preparation of the 6-nitro-2H-1,3-benzodioxole intermediate. This can be achieved through nitration of 1,3-benzodioxole using a mixture of concentrated nitric acid and sulfuric acid.

    Alkylation Reaction: The nitrobenzodioxole intermediate is then subjected to an alkylation reaction with an appropriate alkylating agent, such as benzyl chloride, in the presence of a base like potassium carbonate.

    Formation of the Aniline Derivative: The final step involves the coupling of the alkylated benzodioxole with cyclohexylamine under reductive amination conditions, typically using a reducing agent like sodium borohydride.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often employing continuous flow reactors and automated systems to ensure consistent production.

Chemical Reactions Analysis

Types of Reactions

4-Cyclohexyl-N-[(6-nitro-2H-1,3-benzodioxol-5-yl)methyl]aniline can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Reduction: The compound can be oxidized to form corresponding nitroso or hydroxylamine derivatives.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation.

Common Reagents and Conditions

    Oxidation: Hydrogen gas, palladium catalyst.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Concentrated nitric acid, sulfuric acid, halogens.

Major Products Formed

    Reduction: Amino derivatives.

    Oxidation: Nitroso or hydroxylamine derivatives.

    Substitution: Nitro, sulfonyl, or halogenated derivatives.

Scientific Research Applications

4-Cyclohexyl-N-[(6-nitro-2H-1,3-benzodioxol-5-yl)methyl]aniline has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique structural features.

    Industry: Utilized in the development of novel materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-cyclohexyl-N-[(6-nitro-2H-1,3-benzodioxol-5-yl)methyl]aniline involves its interaction with specific molecular targets and pathways. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to various biological effects. The compound may also interact with enzymes and receptors, modulating their activity and influencing cellular processes.

Comparison with Similar Compounds

Similar Compounds

  • 4-Cyclohexyl-N-[(6-nitro-2H-1,3-benzodioxol-4-yl)methyl]aniline
  • 4-Cyclohexyl-N-[(6-nitro-2H-1,3-benzodioxol-3-yl)methyl]aniline
  • 4-Cyclohexyl-N-[(6-nitro-2H-1,3-benzodioxol-2-yl)methyl]aniline

Uniqueness

4-Cyclohexyl-N-[(6-nitro-2H-1,3-benzodioxol-5-yl)methyl]aniline is unique due to the specific positioning of the nitro group on the benzodioxole ring, which can influence its chemical reactivity and biological activity

Properties

IUPAC Name

4-cyclohexyl-N-[(6-nitro-1,3-benzodioxol-5-yl)methyl]aniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22N2O4/c23-22(24)18-11-20-19(25-13-26-20)10-16(18)12-21-17-8-6-15(7-9-17)14-4-2-1-3-5-14/h6-11,14,21H,1-5,12-13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QDYOPVDEUGNELW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)C2=CC=C(C=C2)NCC3=CC4=C(C=C3[N+](=O)[O-])OCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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